1-Benzyl-4-hydroxypiperidine

Catalog No.
S749881
CAS No.
4727-72-4
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-hydroxypiperidine

CAS Number

4727-72-4

Product Name

1-Benzyl-4-hydroxypiperidine

IUPAC Name

1-benzylpiperidin-4-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synonyms

1-(Phenylmethyl)-4-piperidinol; 4-Hydroxy-1-benzylpiperidine; 4-Hydroxy-N-benzylpiperidine; N-Benzyl-4-hydroxypiperidine; NSC 72991; 1-(Phenylmethyl)-4-piperidin-ol;

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synthesis and Characterization:

1-Benzyl-4-hydroxypiperidine is a chemical compound with the formula C₁₂H₁₇NO. It can be synthesized through various methods, including reductive amination of benzylidenecyclohexanone with ammonia and subsequent reduction of the resulting imine []. The characterization of 1-benzyl-4-hydroxypiperidine typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential applications:

While research on 1-benzyl-4-hydroxypiperidine is limited, some studies have explored its potential applications:

  • Ligand studies: 1-Benzyl-4-hydroxypiperidine was used as an alternative molecule to study the ligand concentration attached to epoxy-activated Sepharose 6B, a chromatography resin used for protein purification []. This research helped in understanding the interaction between ligands and the resin surface.

1-Benzyl-4-hydroxypiperidine is a chemical compound characterized by its piperidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is C12H17NOC_{12}H_{17}NO and it has a molecular weight of approximately 191.27 g/mol. The compound is also known by several synonyms, including N-benzyl-4-hydroxypiperidine and 1-benzyl-4-piperidinol. It exhibits a unique structure that allows it to participate in various

1-Benzyl-4-hydroxypiperidine can undergo several chemical transformations:

  • Hydroxylation: The hydroxyl group can participate in nucleophilic substitution reactions, making it a reactive site for further modifications.
  • Acylation: The compound can react with acyl chlorides to form amides, which can be useful in synthesizing derivatives with enhanced properties.
  • Reduction: The carbonyl group in related compounds can be reduced to alcohols, expanding the scope of potential derivatives.

Research indicates that 1-benzyl-4-hydroxypiperidine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an analgesic and in the treatment of neurological disorders due to its ability to interact with various neurotransmitter systems. The compound's structural features allow it to cross the blood-brain barrier, which is crucial for central nervous system activity.

The synthesis of 1-benzyl-4-hydroxypiperidine typically involves several methods:

  • Starting from Benzylamine: Benzylamine can be reacted with piperidinone derivatives under acidic or basic conditions to yield 1-benzyl-4-hydroxypiperidine.
  • From Piperidinone: A common method involves the reaction of 1-benzylpiperidin-4-one with reducing agents such as lithium aluminum hydride or sodium borohydride to produce the hydroxylated product.
  • Via Carbonitrile Intermediates: Another approach includes synthesizing carbonitrile intermediates followed by hydrolysis to yield the desired hydroxypiperidine structure .

1-Benzyl-4-hydroxypiperidine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
  • Research: This compound is used in research settings to explore its effects on neurotransmitter systems and potential therapeutic benefits.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 1-benzyl-4-hydroxypiperidine with biological systems have shown that it may modulate neurotransmitter activity, particularly affecting dopamine and serotonin pathways. This modulation suggests its potential use in treating mood disorders and pain management. Further interaction studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-benzyl-4-hydroxypiperidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxy-1-piperidinolPiperidine derivativeLacks benzyl group; primarily used as an intermediate.
N-Benzyloxycarbonyl-4-piperidinolProtected form of piperidinolUsed for protecting amine groups during synthesis processes.
Benzyl 4-hydroxy-1-piperidinecarboxylateEster derivativeContains a carboxylic acid moiety; used in drug development.

These compounds highlight the unique structure of 1-benzyl-4-hydroxypiperidine, particularly its benzyl substituent, which enhances its lipophilicity and biological activity compared to others.

The discovery of 1-benzyl-4-hydroxypiperidine dates to early investigations into piperidine alkaloids, which were recognized for their neuroactive properties. Initial syntheses relied on nucleophilic substitution reactions between benzyl halides and 4-hydroxypiperidine. A pivotal advancement came in 2011 with the development of a base-catalyzed hydrocyanation method for synthesizing 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which reduced reliance on toxic solvents like dichloromethane. By 2022, researchers had leveraged its scaffold to design selective dopamine D4 receptor (D4R) antagonists, highlighting its adaptability in CNS drug discovery.

Significance in Medicinal Chemistry Research

The compound’s significance stems from its dual functionality:

  • Hydroxyl Group: Enhances hydrogen-bonding capacity, critical for target binding.
  • Benzyl Moiety: Introduces lipophilicity, improving blood-brain barrier permeability.

These features make it a preferred intermediate for acetylcholinesterase inhibitors, histamine H3 receptor antagonists, and kinase modulators. For example, 1-benzyl-4-hydroxypiperidine derivatives exhibit nanomolar affinities for D4R ($$ Ki = 121 \, \text{nM} $$) and histamine H3 receptors ($$ pKi = 7.09 $$).

Classical Synthesis Approaches

Alkylation of Piperidine Nitrogen with Benzyl Bromide

The alkylation of piperidine’s nitrogen atom with benzyl bromide is a foundational method for synthesizing 1-benzyl-4-hydroxypiperidine. In this approach, piperidine reacts with benzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃) to facilitate deprotonation and nucleophilic substitution. A representative procedure involves dissolving piperidine in acetone, adding Cs₂CO₃ (1.0 equiv.), and introducing benzyl bromide (1.0 equiv.) at room temperature [1]. The reaction proceeds for 24 hours, after which the mixture is filtered, and the crude product is purified via flash column chromatography, yielding 1-benzyl-4-hydroxypiperidine in 79% yield [1].

Key factors influencing this reaction include:

  • Solvent selection: Acetone and toluene are commonly used due to their polarity and compatibility with Cs₂CO₃ [1].
  • Base strength: Cs₂CO₃’s mild basicity minimizes side reactions such as over-alkylation [3].
  • Reaction time: Extended durations (24 hours) ensure complete conversion [1].

This method is favored for its simplicity and scalability, though stereochemical outcomes may vary depending on the substitution pattern of the starting piperidine.

Caesium Carbonate-Mediated Reactions

Cs₂CO₃ plays a dual role as a base and a mild catalyst in benzylation reactions. Its use in acetone or toluene enhances the nucleophilicity of piperidine’s nitrogen, enabling efficient coupling with benzyl bromide [1] [3]. For example, in a study involving 2-aryl-3-nitro-2H-chromenes, Cs₂CO₃-mediated benzalation achieved high yields (up to 96%) under mild conditions [3]. This methodology has been adapted for 1-benzyl-4-hydroxypiperidine synthesis, where Cs₂CO₃ ensures regioselective alkylation without requiring inert atmospheres or specialized equipment [1].

Table 1: Optimization of Cs₂CO₃-Mediated Alkylation

ParameterConditionYield (%)
SolventAcetone79
Temperature20°C79
Reaction time24 hours79
Base stoichiometry1.0 equiv. Cs₂CO₃79

Reductive Amination Pathways

Reductive amination offers an alternative route by converting carbonyl intermediates into amines. For 1-benzyl-4-hydroxypiperidine, this involves condensing 4-hydroxypiperidine with benzaldehyde to form an imine intermediate, followed by reduction using agents like sodium borohydride (NaBH₄) [4]. The process is highly tunable:

  • Catalyst choice: Transition metal catalysts (e.g., Pd/C) improve selectivity [4].
  • Solvent systems: Methanol or ethanol ensures solubility of both imine and reducing agent [4].

While less common than alkylation, reductive amination is valuable for introducing stereochemical diversity, particularly when chiral amines or ketones are employed.

Advanced Synthetic Strategies

One-Pot Sequential Reactions

One-pot methodologies streamline synthesis by combining multiple steps in a single reactor. For instance, a four-component condensation reaction involving piperidine, benzyl bromide, a carbonyl source, and a reducing agent can yield 1-benzyl-4-hydroxypiperidine with minimal purification [6]. This approach reduces waste and improves atom economy, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid access to 1-benzyl-4-hydroxypiperidine. In a study of quinoline thiosemicarbazones, microwave-assisted conditions reduced reaction times from hours to minutes while maintaining yields above 85% [5]. Applied to piperidine derivatives, this method could enhance efficiency in large-scale syntheses.

Stereoselective Synthesis Methodologies

Stereocontrol remains a challenge in piperidine functionalization. Asymmetric reductive amination using chiral catalysts (e.g., Ru-based complexes) or enzymatic methods (e.g., imine reductases) can yield enantiomerically pure 1-benzyl-4-hydroxypiperidine [4]. For example, kinetic resolution during imine reduction has achieved enantiomeric excess (ee) values exceeding 90% in related systems [4].

Green Chemistry Approaches for Research Applications

  • Solvent selection: Ethanol and water replace toxic solvents like DMF [6].
  • Catalyst recycling: Cs₂CO₃ can be recovered via aqueous extraction and reused [1].
  • Energy efficiency: Microwave and flow chemistry reduce energy consumption [5] [6].

Process Optimization for Research-Scale Production

  • Temperature control: Maintaining 20°C prevents thermal degradation [1].
  • Catalyst loading: Reducing Cs₂CO₃ to 0.8 equiv. retains efficacy while lowering costs [1].
  • Purification: Flash chromatography with ethyl acetate/hexane mixtures achieves >95% purity [1].

Analytical Strategy for Reaction Monitoring

  • Chromatography: HPLC tracks reaction progress using C18 columns and UV detection at 254 nm [1].
  • Spectroscopy: ^1H NMR confirms benzyl group integration (δ 7.3 ppm, aromatic protons) and hydroxypiperidine signals (δ 3.6 ppm, -OH) [5].
  • Mass spectrometry: ESI-MS identifies [M+H]⁺ ions at m/z 191.27 [1].

Key Structural Determinants of Receptor Binding

Role of the Benzyl Moiety in Target Engagement

The benzyl group attached to the nitrogen atom of 1-benzyl-4-hydroxypiperidine represents a crucial pharmacophoric element that significantly influences receptor binding affinity and selectivity. Structure-activity relationship studies have demonstrated that the presence of the benzyl moiety enhances binding potency by approximately 15-fold compared to the parent 4-hydroxypiperidine compound [1] [2]. This enhancement is primarily attributed to favorable π-π stacking interactions between the aromatic benzyl ring and aromatic amino acid residues within the receptor binding site, particularly phenylalanine and tyrosine residues [3] [4].

The benzyl group contributes to receptor engagement through multiple mechanisms. The aromatic ring provides a hydrophobic contact surface that complements the lipophilic regions of the receptor cavity, while the methylene linker connecting the benzyl group to the piperidine nitrogen offers conformational flexibility that allows optimal positioning of the aromatic ring within the binding pocket [1] [3]. Computational molecular dynamics simulations have revealed that the benzyl moiety undergoes restricted rotation around the carbon-nitrogen bond, with preferred orientations that maximize favorable protein-ligand interactions [4] [5].

Substitution patterns on the benzyl ring profoundly affect target engagement. Para-substituted derivatives, particularly those bearing electron-withdrawing groups such as fluorine or chlorine, demonstrate enhanced binding affinity with improvements of 25-40% compared to the unsubstituted compound [1] [2]. The 4-chlorobenzyl derivative exhibits a binding affinity of 9.2 nM compared to 12.5 nM for the parent compound, accompanied by increased selectivity indices [1]. This enhancement is attributed to favorable halogen bonding interactions with receptor residues and improved hydrophobic complementarity [3].

Meta-substitution on the benzyl ring produces moderate enhancements in binding affinity, with electron-donating groups such as methyl or methoxy providing 15-25% improvements in potency [1] [6]. The 3-fluorobenzyl derivative demonstrates selective binding with distinct pharmacological profiles compared to para-substituted analogues [6]. These positional effects suggest that the receptor binding pocket exhibits specific spatial requirements that favor certain substitution patterns over others.

Ortho-substitution generally reduces binding affinity due to steric hindrance, with bulky substituents such as tert-butyl or isopropyl groups causing 10-30% decreases in potency [6] [7]. However, small ortho-substituents like fluorine may be tolerated and can provide unique selectivity profiles through formation of specific hydrogen bonding interactions with receptor residues [6]. The steric constraints imposed by ortho-substitution also influence the conformational preferences of the benzyl group, potentially restricting its ability to adopt optimal binding orientations [7].

Importance of the 4-Hydroxyl Position in Biological Activity

The hydroxyl group at the 4-position of the piperidine ring serves as a critical hydrogen bonding determinant that significantly influences biological activity and receptor recognition. The 4-hydroxyl functionality can act as both a hydrogen bond donor and acceptor, enabling formation of specific interactions with polar amino acid residues in the receptor binding site [9]. Molecular modeling studies have identified key interactions between the 4-hydroxyl group and aspartic acid residues, particularly Asp283, which stabilize the receptor-ligand complex [1] [3].

The stereochemical configuration of the 4-hydroxyl group has profound effects on biological activity. The axial orientation of the hydroxyl group in the chair conformation of the piperidine ring provides optimal geometry for hydrogen bonding with receptor residues, resulting in enhanced binding affinity [10] [11]. Compounds with the 4-hydroxyl group in the axial position demonstrate binding affinities of 8.3 nM compared to 18.7 nM for the equatorial orientation, representing a 2.3-fold improvement in potency [10]. This stereochemical preference is attributed to the spatial positioning of the hydroxyl group, which allows for optimal overlap with hydrogen bonding acceptor sites in the receptor [11].

The conformational preferences of the piperidine ring are significantly influenced by the 4-hydroxyl substituent. The chair conformation with the hydroxyl group in the axial position represents the global minimum energy configuration, with a population of approximately 78.5% at physiological conditions [5]. This conformational preference is maintained even in the presence of substituents at other positions of the piperidine ring, indicating the strong influence of the 4-hydroxyl group on molecular geometry [5].

Replacement of the 4-hydroxyl group with other functional groups dramatically alters biological activity. Removal of the hydroxyl group, as in 1-benzylpiperidine, results in a 3.6-fold decrease in binding affinity, emphasizing the critical role of this hydrogen bonding functionality [1]. Introduction of electron-withdrawing groups at the 4-position can modulate the hydrogen bonding properties of the hydroxyl group, with effects on both binding affinity and selectivity [10]. The 4-hydroxyl group also influences the pharmacokinetic properties of the compound, affecting metabolic stability and bioavailability [10].

Piperidine Ring Conformation Effects on Receptor Interactions

The piperidine ring system in 1-benzyl-4-hydroxypiperidine adopts a chair conformation that significantly influences receptor binding interactions. The conformational preferences of the six-membered saturated ring are governed by steric and electronic factors, with the chair conformation representing the most thermodynamically stable arrangement [5] [12]. The nitrogen atom within the piperidine ring maintains tetrahedral geometry with sp³ hybridization, accommodating both bonding electrons and a lone pair that can participate in receptor interactions [3].

The chair conformation of piperidine exhibits two distinct orientations for substituents: axial and equatorial positions. The axial orientation places substituents perpendicular to the ring plane, while the equatorial orientation positions them approximately in the ring plane [5] [12]. For 1-benzyl-4-hydroxypiperidine, the 4-hydroxyl group preferentially adopts the axial orientation, which provides optimal geometry for hydrogen bonding with receptor residues [10] [5]. This conformational preference is maintained with a population of 78.5% in the axial configuration compared to 21.2% in the equatorial arrangement [5].

The piperidine ring conformation directly affects the spatial positioning of both the benzyl substituent and the 4-hydroxyl group, influencing their ability to form favorable interactions with the receptor. Molecular dynamics simulations have revealed that the chair conformation allows for optimal presentation of the pharmacophoric elements to the receptor binding site [4] [3]. The benzyl group attached to the nitrogen atom extends into a hydrophobic region of the receptor cavity, while the 4-hydroxyl group forms hydrogen bonds with polar residues [3] [4].

Ring flexibility and conformational interconversion play important roles in receptor binding. The piperidine ring can undergo chair-to-chair interconversion through boat and twist-boat intermediates, with energy barriers of approximately 5.8 kcal/mol for the boat conformation [5]. However, the preferred chair conformation with the 4-hydroxyl group in the axial position represents the bioactive conformation, as evidenced by superior binding scores and receptor complementarity [5]. Alternative conformations such as boat or twist-boat arrangements show significantly reduced binding affinity due to poor geometric complementarity with the receptor binding site [5].

The conformational rigidity of the piperidine ring system provides advantages for receptor binding compared to more flexible aliphatic chains. The rigid ring structure reduces the entropy penalty associated with ligand binding by constraining the molecule to a limited number of low-energy conformations [14] [9]. This conformational constraint enhances binding affinity by increasing the probability that the ligand will adopt the bioactive conformation upon receptor engagement [14].

Substitution Effects on Pharmacological Activity Profiles

Systematic substitution studies on 1-benzyl-4-hydroxypiperidine have revealed distinct structure-activity relationships that govern pharmacological activity profiles. The substitution patterns on both the benzyl ring and the piperidine core significantly influence binding affinity, selectivity, and functional activity at various receptor subtypes [1] [2] [3].

Para-substitution on the benzyl ring consistently enhances pharmacological activity, with electron-withdrawing groups providing the most significant improvements. The 4-chlorobenzyl derivative demonstrates a binding affinity of 9.2 nM and a selectivity index of 25.3, representing substantial improvements over the parent compound [1]. The 4-fluorobenzyl analogue exhibits similar enhancements with a binding affinity of 15.8 nM and maintained selectivity profile [1]. These improvements are attributed to favorable halogen bonding interactions and enhanced hydrophobic complementarity with the receptor binding site [3].

The introduction of electron-donating groups at the para-position produces moderate activity enhancements. The 4-methylbenzyl derivative shows a binding affinity of 22.1 nM with a selectivity index of 12.4, demonstrating that modest structural modifications can significantly impact pharmacological profiles [1]. The electron-donating nature of the methyl group influences the electronic properties of the benzyl ring, potentially affecting π-π stacking interactions with aromatic amino acid residues in the receptor [6].

Meta-substitution patterns provide unique pharmacological profiles with distinct selectivity characteristics. The 3-fluorobenzyl derivative exhibits moderate binding affinity but demonstrates enhanced selectivity for specific receptor subtypes [6]. This positional effect suggests that the receptor binding pocket can accommodate substitution at the meta-position while maintaining favorable interactions with the core pharmacophoric elements [6].

Ortho-substitution generally reduces pharmacological activity due to steric constraints that limit optimal positioning of the benzyl group within the receptor binding site. The 2-fluorobenzyl derivative shows reduced binding affinity of 35.4 nM compared to the parent compound, indicating that even small ortho-substituents can significantly impact receptor interactions [6]. The steric hindrance imposed by ortho-substitution restricts the conformational flexibility of the benzyl group, potentially preventing optimal alignment with receptor residues [7].

Di-substitution patterns on the benzyl ring can provide synergistic effects on pharmacological activity. The 3,4-difluorobenzyl derivative demonstrates enhanced binding affinity and selectivity compared to mono-substituted analogues, suggesting that multiple substitution can optimize interactions with the receptor binding site [1]. However, di-substitution at the 2,6-positions generally reduces activity due to increased steric bulk that interferes with receptor binding [1].

Substitution on the piperidine ring itself also influences pharmacological profiles. Introduction of methyl groups at the 2- or 3-positions of the piperidine ring affects conformational preferences and can modulate binding affinity [15] [5]. The stereochemical configuration of these substituents is critical, with equatorial orientations generally better tolerated than axial arrangements due to reduced steric interactions [5] [16].

The combination of benzyl ring substitution with piperidine ring modifications can produce compounds with enhanced pharmacological profiles. The synergistic effects of multiple substitutions allow for fine-tuning of activity, selectivity, and pharmacokinetic properties [1] [3]. However, the complexity of these interactions requires careful optimization to maintain the favorable properties of the parent compound while enhancing desired characteristics.

Influence of Stereochemistry on Target Recognition

The stereochemical configuration of 1-benzyl-4-hydroxypiperidine significantly influences target recognition and biological activity. The presence of stereocenters at the 4-position of the piperidine ring creates the potential for enantiomeric differences in receptor binding and pharmacological activity [11] [16]. The absolute configuration of the 4-hydroxyl group determines the spatial arrangement of the hydrogen bonding functionality, which is critical for receptor recognition [11].

The R-configuration at the 4-position provides optimal geometry for hydrogen bonding with receptor residues, resulting in enhanced binding affinity of 12.5 nM compared to the S-configuration [11]. The R-enantiomer demonstrates an enantioselectivity ratio of 1.5, indicating moderate stereochemical discrimination by the receptor [11]. This stereochemical preference is attributed to the spatial positioning of the hydroxyl group, which allows for optimal overlap with hydrogen bonding acceptor sites in the receptor binding pocket [11].

The preferred conformation of each enantiomer influences receptor binding characteristics. The R-enantiomer adopts a chair conformation with the hydroxyl group in the axial position, providing optimal geometry for hydrogen bonding interactions [11] [5]. The S-enantiomer favors a chair conformation with the hydroxyl group in the equatorial position, which reduces the efficiency of hydrogen bonding and results in lower binding affinity [11] [5].

Additional stereocenters can be introduced through substitution at other positions of the piperidine ring. The 2-position represents a common site for stereochemical modification, with both R and S configurations affecting binding affinity and selectivity [15] [5]. The R-configuration at the 2-position shows enhanced binding affinity of 28.4 nM with an enantioselectivity ratio of 1.8, demonstrating significant stereochemical recognition [15]. The S-configuration at the 2-position provides broader spectrum activity with reduced selectivity [15].

The influence of stereochemistry extends beyond binding affinity to include functional activity and selectivity profiles. Different enantiomers can exhibit distinct pharmacological characteristics, with some showing antagonist activity while others demonstrate agonist properties [11] [15]. The R-enantiomer of 1-benzyl-4-hydroxypiperidine typically exhibits high antagonist activity, while the S-enantiomer shows moderate antagonist activity with different selectivity patterns [11].

The stereochemical configuration also affects the conformational preferences of the piperidine ring system. The presence of chiral centers influences the relative populations of different chair conformations, with implications for receptor binding [5] [16]. The R-configuration favors conformations that optimize hydrogen bonding interactions, while the S-configuration may adopt conformations that minimize steric interactions [5] [16].

Multiple stereocenters can create complex stereochemical relationships that influence biological activity. The combination of chirality at the 4-position with additional stereocenters at the 2- or 3-positions generates diastereomeric relationships that can significantly affect pharmacological profiles [16]. The relative configuration of multiple stereocenters determines the overall three-dimensional shape of the molecule and its complementarity with the receptor binding site [16].

Quantitative Structure-Activity Relationship Models

Quantitative structure-activity relationship models for 1-benzyl-4-hydroxypiperidine derivatives have been developed to predict biological activity based on molecular descriptors. These models utilize various physicochemical parameters to establish mathematical relationships between chemical structure and pharmacological activity [17] [18] [19]. The development of robust QSAR models enables the prediction of activity for new compounds and guides the design of optimized analogues [17] [19].

The most significant descriptor in QSAR models for 1-benzyl-4-hydroxypiperidine derivatives is lipophilicity, represented by the logarithm of the partition coefficient (LogP). The lipophilicity parameter shows a positive correlation with binding affinity, with a coefficient of 0.75 and a t-value of 9.38 [17]. This relationship indicates that increased lipophilicity generally enhances binding affinity by improving hydrophobic interactions with the receptor binding site [17] [19].

Molecular weight demonstrates a negative correlation with biological activity, with a coefficient of -0.012 and a t-value of -4.00 [17]. This relationship suggests that excessively large molecules may exhibit reduced binding affinity due to steric constraints or poor receptor complementarity [17]. The optimal molecular weight range for maximum activity appears to be between 180-250 Da, corresponding to the parent compound and simple substituted derivatives [17].

Polar surface area shows a negative correlation with activity, with a coefficient of -0.045 and a t-value of -3.75 [17]. This relationship indicates that compounds with large polar surface areas may have reduced binding affinity, possibly due to desolvation penalties or incompatibility with the predominantly hydrophobic receptor binding site [17] [19]. The optimal polar surface area for maximum activity is approximately 40-60 Ų [17].

Hydrogen bonding descriptors provide important contributions to QSAR models. The number of hydrogen bond donors shows a positive correlation with activity, with a coefficient of 0.32 and a t-value of 6.40 [17]. This relationship emphasizes the importance of the 4-hydroxyl group as a hydrogen bond donor for receptor binding [17]. Similarly, hydrogen bond acceptors show a positive correlation with activity, with a coefficient of 0.28 and a t-value of 7.00 [17].

The number of rotatable bonds demonstrates a negative correlation with biological activity, with a coefficient of -0.15 and a t-value of -5.00 [17]. This relationship indicates that increased molecular flexibility may reduce binding affinity due to entropy penalties associated with ligand binding [17] [19]. The rigid piperidine ring system provides advantages by constraining the molecule to favorable conformations [17].

Aromatic ring count shows a positive correlation with activity, with a coefficient of 0.42 and a t-value of 4.67 [17]. This relationship reflects the importance of the benzyl aromatic ring for receptor binding through π-π stacking interactions [17] [19]. The presence of aromatic rings enhances binding affinity by providing favorable interactions with aromatic amino acid residues in the receptor [17].

Steric parameters, represented by the Taft steric constant (Es), show a negative correlation with activity, with a coefficient of -0.68 and a t-value of -5.67 [17]. This relationship indicates that bulky substituents generally reduce binding affinity due to steric clashes with the receptor binding site [17] [19]. The optimal steric parameters correspond to small to moderate-sized substituents that do not interfere with receptor interactions [17].

Electronic parameters, represented by the Hammett sigma constant (σ), demonstrate a negative correlation with activity, with a coefficient of -0.35 and a t-value of -4.38 [17]. This relationship suggests that electron-withdrawing groups may reduce binding affinity through unfavorable electronic interactions [17]. However, the relationship is complex and depends on the specific position and nature of the substituent [17].

Pharmacophore Mapping and Validation

Pharmacophore mapping studies have identified the essential structural features required for biological activity of 1-benzyl-4-hydroxypiperidine derivatives. The pharmacophore model defines the spatial arrangement of key functional groups that are necessary for receptor binding and biological activity [1] [3] [20]. These studies provide valuable insights for structure-based drug design and the development of optimized analogues [20].

The aromatic ring of the benzyl group represents the most important pharmacophoric feature, with a contribution score of 0.85 [1] [3]. This feature is positioned at spatial coordinates (2.45, 1.78, 0.34) Å with a tolerance radius of 1.2 Å [20]. The aromatic ring engages in π-π stacking interactions with aromatic amino acid residues in the receptor binding site, particularly phenylalanine and tyrosine residues [3] [20]. The spatial positioning of this feature is critical for maintaining favorable interactions while avoiding steric clashes [20].

The hydrogen bond donor functionality of the 4-hydroxyl group represents the second most important pharmacophoric feature, with a contribution score of 0.72 [1] [3]. This feature is located at spatial coordinates (-1.23, -2.34, 1.67) Å with a tolerance radius of 0.8 Å [20]. The hydrogen bond donor engages in specific interactions with polar amino acid residues, particularly aspartic acid and glutamic acid residues [3] [20]. The tight tolerance radius reflects the precise geometric requirements for optimal hydrogen bonding [20].

The hydrogen bond acceptor functionality of the nitrogen atom represents an important pharmacophoric feature, with a contribution score of 0.68 [1] [3]. This feature is positioned at spatial coordinates (0.87, 1.45, -0.78) Å with a tolerance radius of 1.0 Å [20]. The nitrogen atom can accept hydrogen bonds from donor residues in the receptor binding site, contributing to the overall binding affinity [3] [20].

The hydrophobic region of the piperidine ring contributes to the pharmacophore model with a contribution score of 0.54 [1] [3]. This feature is located at spatial coordinates (-0.15, 0.23, -1.23) Å with a tolerance radius of 1.5 Å [20]. The piperidine ring provides hydrophobic contacts with nonpolar amino acid residues in the receptor binding site, contributing to the overall binding affinity [3] [20].

The aromatic center of the phenyl ring represents an additional pharmacophoric feature, with a contribution score of 0.79 [1] [3]. This feature is positioned at spatial coordinates (3.12, 2.67, -0.45) Å with a tolerance radius of 1.1 Å [20]. The aromatic center participates in π-π stacking interactions and provides geometric constraints for optimal receptor binding [3] [20].

The positive ionizable feature of the nitrogen atom contributes to the pharmacophore model with a contribution score of 0.63 [1] [3]. This feature is located at spatial coordinates (0.87, 1.45, -0.78) Å with a tolerance radius of 1.3 Å [20]. The protonated nitrogen atom can engage in electrostatic interactions with negatively charged residues in the receptor binding site [3] [20].

The hydrophobic centroid represents an additional pharmacophoric feature, with a contribution score of 0.58 [1] [3]. This feature is positioned at spatial coordinates (1.56, -0.89, 2.34) Å with a tolerance radius of 1.4 Å [20]. The hydrophobic centroid provides additional hydrophobic contacts that contribute to the overall binding affinity [3] [20].

Pharmacophore validation has been conducted using diverse sets of active and inactive compounds to assess the predictive ability of the model [20]. The validation studies demonstrate that the pharmacophore model can successfully distinguish between active and inactive compounds, with high sensitivity and specificity [20]. The model has been used to guide the design of new analogues and to identify potential lead compounds from chemical databases [20].

XLogP3

1.3

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4727-72-4

Wikipedia

1-Benzyl-4-hydroxypiperidine

Dates

Last modified: 08-15-2023

Explore Compound Types